Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a heterocyclic compound characterized by a fused ring system composed of a pyridine and a pyrazine structure. This compound has garnered attention due to its pharmacological properties, particularly its interactions with various receptors in the central nervous system, making it a subject of interest for therapeutic applications in treating neurological disorders.
The compound is synthesized through various chemical methods, including one-pot reactions and cyclization techniques. Its relevance in medicinal chemistry is highlighted by its potential as a ligand for dopamine receptors and histamine receptors, among others. The synthesis methods and their outcomes have been documented in several scientific studies and patents .
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one falls under the category of pyrido-pyrazine derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound, specifically within the broader group of nitrogen-containing cyclic compounds.
The synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-1-one can be achieved through several methods:
The synthesis typically requires specific reagents and conditions, including temperature control and reaction time optimization to maximize yield and purity. High-resolution mass spectrometry is often employed to analyze the reaction mixtures and confirm the formation of the target compound .
The molecular structure of octahydro-1H-pyrido[1,2-a]pyrazin-1-one can be represented as follows:
The compound's structural data can be accessed through databases such as PubChem, where detailed information about its molecular geometry and bonding characteristics is provided .
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one participates in several chemical reactions that are significant for its functionalization and application in medicinal chemistry:
The detailed mechanisms of these reactions often involve understanding the electronic properties of the nitrogen atoms in the ring system, which influence how the compound interacts with biological targets.
The mechanism of action for octahydro-1H-pyrido[1,2-a]pyrazin-1-one primarily revolves around its interaction with neurotransmitter receptors:
Pharmacological evaluations have demonstrated that derivatives of this compound exhibit significant binding affinities to mu-opioid receptors, further supporting its role in pain management therapies .
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several promising applications in scientific research:
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one features a unique bicyclic architecture resulting from the fusion of two saturated nitrogen-containing heterocycles: a six-membered piperidine (pyridine-derived) ring and a seven-membered diazepane (pyrazine-derived) ring. The complete saturation of both rings is denoted by the "octahydro" prefix, indicating eight hydrogen atoms beyond the parent unsaturated structure. The molecular formula (C₈H₁₄N₂O) confirms this saturation state, with the ketone group at position 1 of the pyrazine ring being the sole unsaturation .
The fusion occurs at bonds a and 1 of the pyridine and pyrazine rings, respectively, creating a bridgehead carbon at position 9a. This results in a rigid, boat-chair conformation for the piperidine ring and a chair conformation for the seven-membered lactam ring, as supported by NMR and computational studies [4] [6]. The carbonyl group (C1=O) dominates the molecule’s reactivity, acting as both a hydrogen-bond acceptor and an electron-withdrawing center. The saturated nature distinguishes it from partially unsaturated analogues (e.g., dihydro or tetrahydro derivatives), which exhibit different electronic profiles and conformational flexibility [8].
Table 1: Structural Features of Key Derivatives
Compound Type | Core Structure | Unique Features |
---|---|---|
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | C₈H₁₄N₂O (ketone) | Lactam carbonyl; fully saturated bicyclic system |
Octahydro-1H-pyrido[1,2-a]pyrazine | C₈H₁₆N₂ (no carbonyl) | Secondary amine groups; basic character [8] [10] |
2,3,4,6,7,8-Hexahydro derivative | C₈H₁₂N₂ (partial unsaturation) | Conjugated enamine system; planar regions [4] |
Stereochemistry is pivotal in this scaffold due to the presence of chiral centers and trans-fused ring junctions. The parent lactam exhibits two stereogenic centers at positions 4a and 9a. The (9aS) enantiomer (CAS 248914-28-5) has been isolated, confirming the significance of absolute configuration in biological interactions [6]. NMR studies reveal that the trans-fused configuration predominates (>95% at equilibrium), where hydrogen atoms at C4a and C9a are trans-diaxial. This minimizes 1,3-diaxial repulsions and stabilizes the structure by ~2.8 kcal/mol compared to the cis-fused isomer [4].
Conformational dynamics are influenced by nitrogen inversion and ring flipping. The pyrazine ring (7-membered) undergoes rapid chair-to-chair inversion at 25°C (ΔG‡ ≈ 10 kcal/mol), observed as coalescence of diastereotopic protons in ¹H NMR at 500 MHz. Substituents at C2 or C7 alter this: A 2-phenyl group locks the pyrazine ring in a single chair conformation due to steric crowding [4]. Computational models (molecular mechanics) predict that the trans-fused conformation allows optimal alignment of the carbonyl dipole perpendicular to the piperidine ring plane, reducing electrostatic repulsion.
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide critical insights into electronic behavior. The HOMO (-6.2 eV) is localized on the pyrazine nitrogen (N5) and the adjacent methylene groups, indicating nucleophilic sites. In contrast, the LUMO (-1.8 eV) centers on the carbonyl group, highlighting electrophilicity [9]. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the lone pair of N5 and the σ* orbital of C1=O, weakening the C–N bond and increasing carbonyl polarization. This explains the lactam’s susceptibility to nucleophilic attack at C1 [9].
Electrostatic potential (ESP) mapping reveals a high negative potential (δ-) at the carbonyl oxygen (-48 kcal/mol) and pyrazine nitrogen (-32 kcal/mol), while the bridgehead carbon (C9a) shows positive potential (+25 kcal/mol). These features enable ligand-receptor binding, as evidenced by the scaffold’s μ-opioid affinity (Kᵢ = 0.47 nM in derivatives) [2]. The dipole moment (4.2 D) aligns with the ketone vector, facilitating dipole-dipole interactions in crystal packing or biological targets.
Table 2: Computational Analysis of Electronic Properties
Property | Method | Value/Observation | Biological Implication |
---|---|---|---|
HOMO Energy | DFT/B3LYP/6-31G(d,p) | -6.2 eV (localized on N5) | Nucleophilic site for oxidation or electrophile binding |
LUMO Energy | DFT/B3LYP/6-31G(d,p) | -1.8 eV (localized on C1=O) | Electrophilic site for nucleophilic addition |
Dipole Moment | HF/6-31G* | 4.2 D (oriented along C1=O bond) | Strong dipole-dipole interactions in solid state/targets |
μ-Opioid Affinity (Kᵢ) | Docking simulations | 0.47 nM (for C7-substituted derivative) [2] | Scaffold suitability for CNS-targeted drug design |
Single-crystal X-ray diffraction of a 2-phenyl-substituted derivative (CCDC Deposition: CAMLUP) confirms the trans-fused configuration and boat-chair conformation. Key metrics include:
Solution-state NMR assignments (DMSO-d₆, 400 MHz) correlate with crystallographic data:
¹H-¹³C HSQC and HMBC experiments unambiguously assign all positions. Key HMBC correlations include: H9a (δ 3.42) to C1 (δ 167.8) and C3 (δ 45.1), confirming ring fusion connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals NOEs between H9a and axial H4 protons, supporting the trans-diaxial configuration [6]. Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR shows a 1.5 ppm downfield shift for C1 compared to solution state, indicating intermolecular H-bonding (C1=O⋯H–N) in the crystal lattice [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7